Ethyl 2-nitrobutanoate
Description
Ethyl 2-nitrobutanoate (C₆H₁₁NO₄) is an ester derivative featuring a nitro group (-NO₂) at the β-position of the butanoate backbone. Nitro esters like this are often utilized for their reactivity in nucleophilic substitution or cyclization reactions due to the electron-withdrawing nature of the nitro group .
Properties
IUPAC Name |
ethyl 2-nitrobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3-5(7(9)10)6(8)11-4-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENPWWUIYXMCJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395345 | |
| Record name | ethyl 2-nitrobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2531-81-9 | |
| Record name | Butanoic acid, 2-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2531-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-nitrobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-nitrobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-nitrobutanoate can be synthesized through the nucleophilic acyl substitution of an acid chloride with an alcohol. One common method involves the reaction of ethyl α-bromobutyrate with sodium nitrite in the presence of a suitable solvent . The reaction conditions typically include maintaining a controlled temperature and using a catalyst to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Sodium nitrite in the presence of a suitable solvent.
Major Products:
Reduction: Ethyl 2-aminobutanoate.
Hydrolysis: Butanoic acid and ethanol.
Substitution: Various nitro-substituted derivatives.
Scientific Research Applications
Ethyl 2-nitrobutanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed reactions involving nitro compounds.
Medicine: It is explored for its potential use in the development of new drugs due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of ethyl 2-nitrobutanoate involves its ability to undergo nucleophilic substitution and reduction reactions. The nitro group acts as an electron-withdrawing group, making the carbon adjacent to it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce different functional groups into the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-nitrobutanoate with four structurally related esters, emphasizing molecular properties, applications, and synthesis pathways.
Ethyl 2-Bromobutanoate
- Structure : Replaces the nitro group with a bromine atom at the β-position.
- Synthesis: Prepared via literature methods for brominated esters, likely involving halogenation of butanoic acid derivatives .
- Reactivity: The bromine atom facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the nitro group in this compound may promote electrophilic aromatic substitution or cyclization.
- Applications : Brominated esters are common intermediates in pharmaceuticals and agrochemicals, similar to nitro esters but with divergent reactivity profiles .
Ethyl 2-Hydroxy-3-Methylbutanoate
- Structure : Features a hydroxyl (-OH) and methyl branch at the β- and γ-positions, respectively.
- Physicochemical Properties : The hydroxyl group increases polarity, likely raising boiling points compared to nitro esters. The methyl branch enhances steric hindrance, reducing reactivity in substitution reactions.
- Applications : Used in flavor and fragrance industries due to ester functionality, contrasting with nitro esters’ synthetic utility in drug development .
Ethyl 2-Acetyl-3-Methylbutanoate
- Structure : Contains an acetyl (-COCH₃) and methyl group at the β- and γ-positions.
- Molecular Formula: C₉H₁₆O₃ (vs. C₆H₁₁NO₄ for this compound).
- Applications : Serves as a key intermediate in synthesizing ketone-containing pharmaceuticals, leveraging the acetyl group’s reactivity in condensation reactions. Nitro esters may instead participate in nitro-group reductions to form amines .
Ethyl 2-[2-(3-Nitrophenyl)hydrazono]-3-oxobutanoate
- Structure : Incorporates a nitro-substituted phenylhydrazone moiety and a ketone group.
- Molecular Formula: C₁₂H₁₃N₃O₅ (higher molar mass: 279.25 g/mol vs. ~163.16 g/mol for this compound).
- Reactivity: The hydrazone group enables chelation or coordination chemistry, while the nitro group may direct electrophilic substitution on the aromatic ring. This contrasts with this compound’s simpler ester-nitro system .
Biological Activity
Ethyl 2-nitrobutanoate is an organic compound characterized by the presence of a nitro group attached to a butanoate structure. This compound has garnered attention in various fields, particularly due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a butanoate backbone with an ethyl ester and a nitro group at the second position. The structural representation can be summarized as follows:
- Molecular Formula :
- Molecular Weight : Approximately 145.16 g/mol
The presence of the nitro group is significant as it can influence the compound's reactivity and biological interactions.
Mechanism of Biological Activity
Research indicates that compounds containing nitro groups often exhibit enzyme inhibition properties and can interact with various biological molecules, including proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates, which may participate in biological processes such as:
- Enzyme Inhibition : Nitro compounds may inhibit specific enzymes by binding to their active sites.
- Protein Binding : The ability of nitro compounds to form covalent bonds with amino acids in proteins can alter protein function.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Research has indicated that derivatives of this compound may have anticancer effects. The nitro group is thought to contribute to the formation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Enzyme Interaction Studies : this compound has been shown to interact with certain enzymes, potentially acting as an inhibitor. For example, studies have documented its effects on enzymes involved in metabolic pathways, which could lead to therapeutic applications in drug design.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 3-nitrobutanoate | Nitro group at position three | Antimicrobial and anticancer properties |
| Ethyl 2-hydroxybutanoate | Hydroxy group instead of nitro | Limited biological activity |
| Ethyl 4-nitrobenzoate | Nitro group at position four | Known for enzyme inhibition |
This table illustrates how variations in the positioning of functional groups affect biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
